N-Boc-5-hydroxy-D-norvaline
Description
N-Boc-5-hydroxy-D-norvaline (CAS: 85535-47-3) is a chiral, non-proteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group at the 5th carbon of the norvaline backbone. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical stability and compatibility with solid-phase synthesis protocols. The D-configuration of the hydroxyl group enhances its utility in designing enantioselective inhibitors or bioactive peptides resistant to enzymatic degradation.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChI Key |
XKNSMPKNTBHIIH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-5-hydroxy-D-norvaline can be synthesized through a series of chemical reactions starting from L-glutamate semialdehyde. The process involves the racemization of L-proline to DL-proline, followed by the enantioselective dehydrogenation of L-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes . The resulting L-glutamate semialdehyde is then used to prepare N-Boc-5-hydroxy-L-proline, which can be further converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as proline racemase and proline dehydrogenase, allows for the large-scale production of this compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-hydroxy-D-norvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino acids.
Scientific Research Applications
N-Boc-5-hydroxy-D-norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: This compound is utilized in the production of chiral intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-5-hydroxy-D-norvaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the catalytic activity. This inhibition can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. N-Fmoc-D-norvaline
- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
- Molecular Formula: C₂₀H₂₁NO₄; MW: 339.38 g/mol .
- Key Differences: Fmoc is base-labile, whereas Boc is acid-labile, making the latter preferable for orthogonal protection strategies. Applications: Fmoc is favored in solid-phase peptide synthesis (SPPS) due to milder deprotection conditions.
2.2. N-Cbz-5-hydroxy-DL-norvaline
- Structure : Substitutes Boc with a carbobenzyloxy (Cbz) group.
- Molecular Formula: C₁₃H₁₇NO₅; MW: 267.28 g/mol .
- Key Differences :
- Cbz requires catalytic hydrogenation for deprotection, limiting its use in hydrogen-sensitive reactions.
- The racemic DL-form (vs. enantiopure D-form) reduces stereochemical specificity, impacting bioactivity .
- Applications: Cbz derivatives are common in intermediates for antibiotics or enzyme inhibitors.
2.3. L-Norvaline, 5-[(methylsulfonyl)oxy]-N-[(phenylmethoxy)carbonyl]-
- Structure : Contains a methylsulfonyloxy (mesyl) group and benzyloxycarbonyl (Z) protection.
- Molecular Formula: C₁₈H₂₇NO₇S; MW: 401.5 g/mol .
- Key Differences: The mesyl group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the hydroxyl group in the Boc analog. The Z-protecting group offers orthogonal deprotection but is less stable under acidic conditions compared to Boc. Applications: Used in prodrug design or as a precursor for functionalized amino acids.
2.4. Norvaline, N-acetyl-5-hydroxy-, methyl ester
- Structure : Acetylated amine, methyl ester, and hydroxyl group at C5.
- Molecular Formula: C₈H₁₅NO₄; MW: 189.21 g/mol .
- Key Differences: The acetyl and ester groups enhance lipophilicity, improving membrane permeability but reducing water solubility. Lacks a chiral center at the hydroxyl group, limiting stereochemical applications compared to D-norvaline derivatives. Applications: Intermediate in synthesizing prodrugs or bioactive small molecules.
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